1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine
CAS No.:
Cat. No.: VC13485657
Molecular Formula: C11H13BrN2O
Molecular Weight: 269.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13BrN2O |
|---|---|
| Molecular Weight | 269.14 g/mol |
| IUPAC Name | (3-aminoazetidin-1-yl)-(3-bromo-4-methylphenyl)methanone |
| Standard InChI | InChI=1S/C11H13BrN2O/c1-7-2-3-8(4-10(7)12)11(15)14-5-9(13)6-14/h2-4,9H,5-6,13H2,1H3 |
| Standard InChI Key | YITDGOPDKMZWIL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)N2CC(C2)N)Br |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(3-Bromo-4-methylbenzoyl)azetidin-3-amine features a four-membered azetidine ring substituted with an amine group at the 3-position and a 3-bromo-4-methylbenzoyl moiety at the 1-position. The molecular formula is CHBrNO, with a molecular weight of 297.15 g/mol (estimated via PubChem algorithms) .
Stereochemical Considerations
While no experimental crystallographic data exists for this specific compound, analogous azetidine derivatives exhibit planar geometry at the amide bond and puckering in the azetidine ring . The bromine atom at the 3-position of the benzoyl group introduces steric and electronic effects that influence reactivity.
Synthetic Methodologies
Retrosynthetic Analysis
The target compound can be dissected into two key fragments:
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3-Bromo-4-methylbenzoic acid (aryl precursor)
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Azetidin-3-amine (heterocyclic base)
A plausible route involves coupling these fragments via amide bond formation, though no direct synthesis literature exists for this exact molecule.
Proposed Synthesis Route
Based on analogous procedures for 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-amine and 5-bromo-1-methylpyrazole derivatives :
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Synthesis of 3-Bromo-4-methylbenzoic Acid
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Bromination of 4-methylbenzoic acid using Br/FeBr (electrophilic aromatic substitution).
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Purification via recrystallization.
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Activation of Carboxylic Acid
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Conversion to acid chloride using SOCl or oxalyl chloride.
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Coupling with Azetidin-3-amine
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React acid chloride with azetidin-3-amine in presence of base (e.g., EtN) in anhydrous THF.
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Workup and Purification
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Column chromatography (silica gel, ethyl acetate/hexane gradient).
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Critical Parameters:
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Reaction temperature: 0°C → RT for coupling step.
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Yield optimization: ~40-60% based on similar benzoylazetidine syntheses .
Physicochemical Properties
Spectroscopic Characterization
Hypothetical Data (extrapolated from ):
| Technique | Key Features |
|---|---|
| IR (cm⁻¹) | 3300 (N-H stretch), 1650 (C=O amide), 600 (C-Br) |
| H NMR | δ 7.8 (d, Ar-H), 7.5 (s, Ar-H), 4.2 (m, azetidine CH), 2.4 (s, CH) |
| C NMR | δ 170 (C=O), 135-125 (Ar-C), 55 (azetidine C-N), 21 (CH) |
Solubility and Stability
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Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO, DMF, and dichloromethane.
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Stability: Susceptible to hydrolysis under acidic/basic conditions due to the amide bond .
Future Research Directions
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